7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
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Overview
Description
7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a complex organic compound with a molecular weight of 296.33 g/mol It is characterized by its unique imidazo[1,2-a]pyrazine core structure, which is substituted with tert-butyl, methyl, and amino groups
Preparation Methods
The synthesis of 7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate can be compared with other similar compounds, such as:
tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: This compound shares a similar core structure but differs in the substitution pattern.
7-({[(tert-butoxy)carbonyl]amino}methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: Another related compound with variations in the functional groups and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-O-tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)16-5-6-17-8(7-16)15-10(14)9(17)11(18)20-4/h5-7,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPYMLSJNHNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)OC)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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